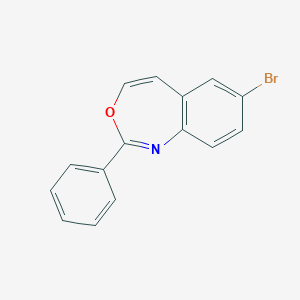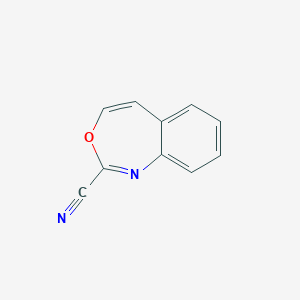
1-oxyde de 3-méthyl-4-nitropyridine
Vue d'ensemble
Description
3-Methyl-4-nitropyridine N-oxide, also known as 3-Methyl-4-nitropyridine N-oxide, is a useful research compound. Its molecular formula is C6H6N2O3 and its molecular weight is 154.12 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Methyl-4-nitropyridine 1-oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 168202. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Picolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Methyl-4-nitropyridine N-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-4-nitropyridine N-oxide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Développement de matériaux optiques non linéaires (NLO)
Ce composé a démontré un potentiel en tant que matériau NLO efficace. Les matériaux NLO sont importants dans le développement de technologies optiques telles que les convertisseurs de fréquence, les commutateurs optiques et les modulateurs. La capacité de 1-oxyde de 3-méthyl-4-nitropyridine à faciliter le transfert de charge en fait un candidat pour la croissance cristalline visant à améliorer les applications optiques .
Fabrication de tests de diagnostic
Dans le domaine médical, This compound est utilisé dans la fabrication de tests de diagnostic. Ces tests sont essentiels pour divers diagnostics médicaux, y compris l'hématologie et l'histologie, où ils contribuent à la détection et à l'analyse des maladies .
Croissance et caractérisation des cristaux
Le composé est utilisé dans la synthèse et la croissance de cristaux optiques non linéaires organiques. Son identification moléculaire et structurelle a été confirmée par des techniques telles que la RMN FT et l'IRTF, et ses cristaux ont été caractérisés à l'aide de la diffraction des rayons X sur monocristal. Ces recherches sont fondamentales pour le progrès de l'électronique organique et de la photonique .
Études de transmission optique
This compound : a été étudié pour ses propriétés de transmission optique. Avec un taux de transmission de 55%, il promet d'être utilisé dans les dispositifs optiques qui nécessitent des caractéristiques spécifiques de transmission de la lumière, telles que les filtres et les lentilles .
Analyse des propriétés mécaniques
Les propriétés mécaniques des cristaux de This compound ont été étudiées par des études de dureté Vickers. Comprendre la dureté et la résilience de ce composé est important pour son utilisation potentielle dans des composants et des dispositifs optiques durables .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It’s known that the compound can affect the respiratory system .
Mode of Action
3-Methyl-4-nitropyridine 1-oxide, owing to the electronic “push-pull” property of the N-oxide bond, allows for substitution in the 4 position of donor as well as acceptor groups . The nitro group ensures dipole cancellation .
Pharmacokinetics
The pharmacokinetic properties of 3-Methyl-4-nitropyridine 1-oxide include high gastrointestinal absorption and a lack of permeability across the blood-brain barrier .
Result of Action
It’s known that the compound has been used in the synthesis of organic nonlinear optical materials .
Action Environment
The action of 3-Methyl-4-nitropyridine 1-oxide can be influenced by environmental factors. For instance, exposure to moist air or water may affect the compound . The compound is also sensitive to temperature, with a melting point of 136-138 °C .
Analyse Biochimique
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve a variety of biochemical reactions .
Cellular Effects
It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-4-nitropyridine 1-oxide may change over time. This could include changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 3-Methyl-4-nitropyridine 1-oxide can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is known that this compound can interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that this compound can interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is known that this compound can be directed to specific compartments or organelles within the cell .
Propriétés
IUPAC Name |
3-methyl-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-5-4-7(9)3-2-6(5)8(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOURMYKACOBIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[N+](=C1)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10148043 | |
| Record name | 3-Methyl-4-nitropyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10148043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1074-98-2 | |
| Record name | Pyridine, 3-methyl-4-nitro-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-4-nitropyridine 1-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168202 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methyl-4-nitropyridine 1-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74203 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methyl-4-nitropyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10148043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-4-nitropyridine 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.774 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYL-4-NITROPYRIDINE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34OB5D19MK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Methyl-4-nitropyridine N-oxide?
A1: 3-Methyl-4-nitropyridine N-oxide has the molecular formula C6H6N2O3 and a molecular weight of 154.12 g/mol.
Q2: What spectroscopic techniques are used to characterize 3-Methyl-4-nitropyridine N-oxide?
A2: Various spectroscopic methods are employed to analyze 3-Methyl-4-nitropyridine N-oxide, including:
- Raman spectroscopy: Used to identify pressure-induced phase transitions in 3-Methyl-4-nitropyridine N-oxide crystals. []
- IR spectroscopy: Utilized to study the interactions between 3-Methyl-4-nitropyridine N-oxide molecules and different solvents during crystal growth. [, ]
- NMR spectroscopy:
- 17O NMR: Investigates steric effects in 3-Methyl-4-nitropyridine N-oxide and other N-oxides, revealing shielding and deshielding effects on chemical shifts due to substituents. []
- 13C NMR: Analyzes the tert-butyl groups in 3-Methyl-4-nitropyridine N-oxide and its isomer, providing insights into steric effects. []
Q3: Why is the dipole moment of 3-Methyl-4-nitropyridine N-oxide surprisingly low?
A: 3-Methyl-4-nitropyridine N-oxide possesses a smaller dipole moment than expected due to the competing electron-withdrawing nature of both the nitro and N-oxide groups. These groups create opposing electronic effects within the molecule, leading to a reduced overall dipole moment. [, , ]
Q4: What makes 3-Methyl-4-nitropyridine N-oxide a good candidate for nonlinear optical applications?
A: 3-Methyl-4-nitropyridine N-oxide exhibits promising nonlinear optical (NLO) properties, primarily due to its non-centrosymmetric crystal structure and the presence of the electron-donating methyl group and the electron-accepting nitro group, linked by a conjugated π-electron system. This electronic configuration results in significant second-order nonlinear susceptibility (χ(2)), making it suitable for applications like second harmonic generation (SHG). [, , , , , ]
Q5: How does 3-Methyl-4-nitropyridine N-oxide compare to other NLO materials in terms of efficiency?
A5: The second harmonic generation (SHG) efficiency of 3-Methyl-4-nitropyridine N-oxide has been found to be comparable to or even exceeding that of other well-known organic NLO materials like:
- Urea: 3-Methyl-4-nitropyridine N-oxide exhibits SHG efficiency on par with or exceeding urea in some molecular complexes. []
- 3-Methyl-4-nitropyridine-1-oxide (POM): Certain derivatives of 3-Methyl-4-nitropyridine N-oxide demonstrate SHG responses comparable to POM. []
- 2-methyl-2,4-dinitrophenyl aminopropanoate: The SHG efficiency of 3-Methyl-4-nitropyridine N-oxide is comparable to that of 2-methyl-2,4-dinitrophenyl aminopropanoate in specific molecular arrangements. []
- N-(4-nitrophenyl)-(S)-prolinol (NPP): Certain 3-Methyl-4-nitropyridine N-oxide-based zinc(II) complexes show SHG intensities between those of 3-Methyl-4-nitropyridine-1-oxide (POM) and NPP. []
Q6: What specific NLO phenomena have been studied in 3-Methyl-4-nitropyridine N-oxide crystals?
A6: Research has investigated various NLO phenomena in 3-Methyl-4-nitropyridine N-oxide, including:
- Second harmonic generation (SHG): 3-Methyl-4-nitropyridine N-oxide exhibits efficient SHG, both in collinear and noncollinear configurations. [, , ]
- Sum-frequency generation (SFG): 3-Methyl-4-nitropyridine N-oxide allows for phase-matched SFG processes. []
- Optical parametric amplification (OPA): 3-Methyl-4-nitropyridine N-oxide shows potential for OPA applications due to its high gain at specific wavelengths. []
Q7: How does pressure affect the structure and properties of 3-Methyl-4-nitropyridine N-oxide?
A7: Applying pressure to 3-Methyl-4-nitropyridine N-oxide crystals induces significant structural changes:
- Phase transitions: Raman spectroscopy reveals that the crystal undergoes multiple reversible phase transitions under pressure, impacting its physical and optical characteristics. []
- Negative linear compressibility (NLC): 3-Methyl-4-nitropyridine N-oxide displays an unusual NLC region at low pressures, meaning it expands along a specific direction when compressed, which then reverses at higher pressure due to changes in intermolecular bonding and nitro group rotation. []
- Modification of SHG efficiency: Density functional theory (DFT) calculations predict that both the pressure-induced structural changes and conformational distortions within the molecule affect its SHG efficiency. []
Q8: What challenges are associated with the crystal growth of 3-Methyl-4-nitropyridine N-oxide for NLO applications?
A8: Growing high-quality single crystals of 3-Methyl-4-nitropyridine N-oxide for optimal NLO performance presents some challenges:
- Solvent influence: The choice of solvent during crystal growth significantly impacts crystal quality. Acetone-water mixtures have been extensively studied, revealing a complex relationship between solvent composition, solubility, growth kinetics, and defect formation. [, ]
- Defect control: Minimizing defects is crucial for maximizing NLO efficiency. Techniques like gel growth using tetramethoxysilane (TMOS) are being explored to improve crystal quality and reduce defects. [, ]
Q9: How is computational chemistry used in research on 3-Methyl-4-nitropyridine N-oxide?
A9: Computational methods are essential for understanding and predicting the properties of 3-Methyl-4-nitropyridine N-oxide:
- DFT calculations: Employed to investigate the electronic structure, dipole moment, and the impact of pressure-induced structural changes on NLO properties. [, , ]
- Molecular modeling: Used to study the molecular geometry, charge distribution, and electrostatic potential around the molecule. []
- Elongation method: Applied to calculate linear and nonlinear optical properties by simulating the crystal packing effects on the molecular properties. [, ]
- Supermolecule approach: Used to evaluate the (hyper)polarizabilities of molecular clusters to estimate the bulk crystal properties. []
Q10: How do structural modifications of 3-Methyl-4-nitropyridine N-oxide influence its NLO properties?
A10: The research highlights the importance of the 'push-pull' effect for the NLO properties of 3-Methyl-4-nitropyridine N-oxide derivatives. Substituting different groups at the 4-position can either enhance or diminish the charge transfer and thus, the NLO response:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














